molecular formula C16H11N7OS B11330834 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11330834
M. Wt: 349.4 g/mol
InChI Key: FUNNNXJJJXVUAS-UHFFFAOYSA-N
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Description

8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common route includes the cyclization of a precursor molecule containing phenyl and thiophenyl groups with a series of nitrogen-containing reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its tricyclic structure and multiple nitrogen atoms make it a candidate for use in organic electronics and as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and as a precursor for more complex industrial chemicals.

Mechanism of Action

The mechanism by which 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The multiple nitrogen atoms and aromatic rings allow it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of phenyl and thiophenyl groups with a heptazatricyclic core. This unique structure provides distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H11N7OS

Molecular Weight

349.4 g/mol

IUPAC Name

8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C16H11N7OS/c24-15-13-11(12(18-19-15)10-7-4-8-25-10)14(9-5-2-1-3-6-9)23-16(17-13)20-21-22-23/h1-8,14H,(H,19,24)(H,17,20,22)

InChI Key

FUNNNXJJJXVUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25

Origin of Product

United States

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